molecular formula C22H16FN3O4 B2661556 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-48-2

3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2661556
CAS No.: 902923-48-2
M. Wt: 405.385
InChI Key: XOYJWFAQMURRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Herbicidal Activities

Compounds with the pyrimidine-2,4(1H,3H)-dione core, similar to the one , have been synthesized and evaluated for their herbicidal activities. For instance, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds exhibited notable herbicidal effectiveness against Brassica napus at specific concentrations, highlighting the potential agricultural applications of these compounds in weed management (Yang Huazheng, 2013).

Urease Inhibition

Another area of research involves the urease inhibition properties of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives. These compounds, including aniline, amino pyridine, and hydrazide derivatives, have been synthesized and shown to exhibit varying degrees of urease inhibitory activity. This suggests potential applications in combating diseases related to urease-producing pathogens (A. Rauf et al., 2010).

Synthesis Routes

Research into the synthesis of pyrido[2,3-d]pyrimidinones reveals methodologies for creating a series of compounds from aminopyrimidin-4-ones, demonstrating the versatility of synthesis approaches for compounds within this family. These methods provide foundational knowledge for further chemical modifications and applications (J. Quiroga et al., 1997).

Nonlinear Optical Properties

The exploration of novel styryl dyes derived from pyrimidine-2,4(1H,5H)-dione structures for their third-order nonlinear optical properties underscores the potential of these compounds in the development of nonlinear optical materials. Their application could extend to optical limiting devices, among other photonic technologies (S. Shettigar et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzyl and benzodioxol moieties.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloro-5-fluoropyrimidine", "2-fluorobenzyl chloride", "1,3-benzodioxole", "NaH", "DMF", "EtOH", "NaOH", "HCl", "H2O" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione", "a. React 2-aminopyridine with 2,4-dichloro-5-fluoropyrimidine in DMF at 120°C to obtain 2-(2,4-dichloro-5-fluoropyrimidin-ylamino)pyridine.", "b. React 2-(2,4-dichloro-5-fluoropyrimidin-ylamino)pyridine with NaH and 2-fluorobenzyl chloride in DMF at 0°C to obtain 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione", "a. React 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione with NaOH and 1,3-benzodioxole in EtOH at reflux to obtain 3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione.", "Step 3: Purification", "a. Dissolve the crude product in HCl and water.", "b. Extract the product with ethyl acetate.", "c. Wash the organic layer with water and brine.", "d. Dry the organic layer over Na2SO4.", "e. Concentrate the organic layer under reduced pressure to obtain the pure product." ] }

CAS No.

902923-48-2

Molecular Formula

C22H16FN3O4

Molecular Weight

405.385

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16FN3O4/c23-17-6-2-1-4-15(17)12-25-20-16(5-3-9-24-20)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2

InChI Key

XOYJWFAQMURRPE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.